Computational Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity
The target compound's indole-5-yl substituent provides a distinct lipophilicity and hydrogen-bonding profile compared to its closest available analog, 3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. While an experimental LogP is not publicly available, computed XLogP3 values indicate a significant difference that impacts predicted membrane permeability and solubility [1]. The indole NH serves as a hydrogen bond donor, an interaction capability absent in the 2-phenylethyl analog .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (Indole NH and amide NH) |
| Comparator Or Baseline | 3,6-dimethyl-N-(2-phenylethyl) analog: 1 (amide NH only) |
| Quantified Difference | 1 additional H-bond donor |
| Conditions | Structural analysis and computed molecular descriptors |
Why This Matters
An additional hydrogen bond donor can confer fundamentally different target recognition and selectivity profiles, making the indole-5-yl analog a unique tool for probing binding sites requiring this interaction.
- [1] PubChem. Computed Properties for CID 44821909, 3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. National Center for Biotechnology Information, 2025. View Source
